3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for its pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities . Structurally, it features:
- C-3: Bromo substituent, enabling further derivatization via Suzuki-Miyaura cross-coupling .
- C-5: Phenyl group, contributing to aromatic interactions in biological targets.
- C-7: Trifluoromethyl (CF₃) group, enhancing metabolic stability and lipophilicity .
The compound is synthesized from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one via sequential SNAr and Suzuki reactions, a methodology optimized for regioselectivity and scalability .
Properties
IUPAC Name |
3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrF3N4O/c23-18-19(21(31)27-12-11-14-7-3-1-4-8-14)29-30-17(22(24,25)26)13-16(28-20(18)30)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKNLNFKOVBILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Key analogs and their substituent differences are summarized below:
Key Observations:
C-3 Bromine : Unique to the target compound, this group facilitates cross-coupling reactions for diversification, unlike analogs with aryl or hydrogen at C-3 .
C-5 Aromatic Groups : The phenyl group in the target contrasts with electron-withdrawing (e.g., 4-fluorophenyl in ) or bulky (e.g., 4-bromophenyl in ) substituents. Such variations modulate electronic and steric interactions with biological targets.
C-7 Trifluoromethyl : A conserved feature across analogs, likely critical for metabolic stability and binding affinity .
Carboxamide Diversity : The N-(2-phenylethyl) group in the target differs from cyclopentyl, dimethoxyphenyl, or heteroaromatic substituents, impacting solubility and target engagement.
Pharmacokinetic and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
